molecular formula C8H12O2 B598837 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one CAS No. 154033-18-8

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

Cat. No. B598837
M. Wt: 140.182
InChI Key: KMTFRUUFACGXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula C8H12O2 . It is a product that can be obtained from certain chemical reactions .


Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is represented by the formula C8H12O2 . This indicates that it consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not detailed in the available resources .

Scientific Research Applications

  • Synthesis and Catalysis:

    • Methods have been developed for the synthesis of dimethyl esters and vinyldihydrofurans using vinylcyclopropanes under the effect of Rh- and Pd-containing catalysts (Dzhemilev et al., 1990).
    • A novel photochemical [3 + 2] cycloaddition reaction involving α,β-acetylenic ketones with simple olefins leads to the formation of vinyldihydrofurans (Hussain & Agosta, 1981).
  • Organic Polymerization:

    • Research has investigated the organopolymerization of multifunctional γ-butyrolactone-based monomers, including bifunctional dihydrofuran-2(3H)-one, revealing complex reaction pathways and mechanisms (Tang & Chen, 2017).
  • Photolysis and Electrophilic Reactions:

    • Studies have shown that the photolysis of derivatives of 3,3-dimethyl 5-alkynyl 3H-pyrazoles in the presence of vinyl ether or cyclopentadiene leads to cyclopropanic derivatives (Neumann & Geoffroy, 1983).
  • Medicinal Chemistry and Cancer Detection:

    • A water-soluble near-infrared dye, incorporating a 3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl vinyl derivative, was developed for cancer detection using optical imaging (Pham, Medarova & Moore, 2005).
  • Asymmetric Synthesis:

    • Palladium-catalyzed asymmetric intramolecular allylation forming optically active vinylcyclopropane and vinyldihydrofurans has been achieved, demonstrating the potential of these compounds in stereocontrolled synthesis (Hayashi, Yamamoto & Ito, 1988).

Safety And Hazards

The safety data sheet for 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one provides information about its safety and potential hazards .

Future Directions

The future directions for the use and study of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not specified in the available resources .

properties

IUPAC Name

5-ethenyl-3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTFRUUFACGXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

Citations

For This Compound
1
Citations
J Li, C Zhao, J Liu, Y Du - Tetrahedron, 2015 - Elsevier
An efficient total synthesis toward spiroketal diastereomers of cephalosporolides H and I was achieved, respectively, taking advantage of intramolecular Wacker-type spiroketalization …
Number of citations: 27 www.sciencedirect.com

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